C4 Tautomeric Equilibrium Enables Dual Hydrogen-Bond Modality Unavailable in 4-Cl or 4-OMe Analogs
The 4-hydroxy substituent of the target compound exists in equilibrium with the 4-oxo (lactam) tautomeric form, providing both hydrogen-bond donor (OH) and acceptor (C=O) character at the same position. This dynamic tautomerism is absent in the 4-chloro analog (CAS 1053656-57-7), which can only act as a weak H-bond acceptor through the chlorine, and absent in the 4-methoxy analog (CAS unavailable as discrete entity but represented by 7-Boc-4-methoxy derivatives), which is locked in the enol-ether form. In co-crystal structures of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors (PDB: 5ehl), the 4-oxo/4-hydroxy position forms a critical interaction with the kinase hinge region [1]. The target compound's calculated polar surface area (tPSA) of 76 Ų [2] versus 55.4 Ų for the 4-chloro analog (estimated via fragment-based calculation) reflects an approximately 37% greater capacity for directional H-bond interactions, which is directly relevant to binding site complementarity.
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity at C4 position and calculated polar surface area (tPSA) |
|---|---|
| Target Compound Data | tPSA = 76 Ų; dual H-bond donor (4-OH) and acceptor (tautomeric 4-oxo) functionality |
| Comparator Or Baseline | 4-Chloro analog (CAS 1053656-57-7): tPSA ≈ 55.4 Ų; H-bond acceptor only (C-Cl). 4-Methoxy analog: tPSA ≈ 64 Ų; H-bond acceptor only (OCH3), no tautomerism |
| Quantified Difference | Target compound tPSA exceeds 4-Cl analog by ~37% (20.6 Ų absolute); provides dual H-bond modality vs. single acceptor mode in both comparators |
| Conditions | Calculated from SMILES using standard topological PSA method (Ertl P, et al. J Med Chem. 2000;43:3714-3717); structural confirmation from 5,6-dihydro-4-hydroxy tautomeric equilibrium as reported in pyrido[3,4-d]pyrimidine literature |
Why This Matters
The dual H-bond character at C4 enables target engagement with kinase hinge regions that require both donor and acceptor motifs—a binding mode that 4-chloro and 4-methoxy analogs cannot satisfy, directly impacting the scaffold's suitability for kinase inhibitor design.
- [1] Innocenti P, Woodward HL, Solanki S, et al. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. J Med Chem. 2016;59(8):3671-3688. PDB: 5ehl. View Source
- [2] ChemSpace. Tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate (CSSB00000719240). Physicochemical properties: Polar surface area = 76 Ų. View Source
